molecular formula C8H11BrN2O B1456261 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole CAS No. 1187582-58-6

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Cat. No.: B1456261
CAS No.: 1187582-58-6
M. Wt: 231.09 g/mol
InChI Key: CVHYIERLKZMAPH-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 5 and a tetrahydropyran (THP) group at position 1. The THP group acts as a protecting group, enhancing the compound’s stability and modulating its reactivity in synthetic applications. This compound is widely used in medicinal chemistry and organic synthesis, particularly as a precursor for cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHYIERLKZMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclization reactions of suitable precursors under acidic or catalytic conditions. Commonly, hydrazine derivatives react with 1,3-dicarbonyl compounds or equivalents to form the pyrazole nucleus. The presence of the tetrahydro-2H-pyran-2-yl substituent is introduced either by using a protected hydroxyl-containing precursor or via direct alkylation of the pyrazole nitrogen.

  • Cyclization Reaction : Acid-catalyzed or base-mediated cyclization of hydrazines with β-ketoesters or β-diketones.
  • Introduction of Tetrahydropyran Group : Achieved by reaction with tetrahydro-2H-pyran-2-yl halides or by protecting groups during synthesis to ensure regioselectivity.

Bromination Step

Selective bromination at the 5-position of the pyrazole ring is a critical step. The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS), often under mild conditions to avoid over-bromination or side reactions.

  • Reagents : N-bromosuccinimide (NBS) is the preferred brominating agent.
  • Catalysts : Lewis acids or radical initiators may be used to facilitate bromination.
  • Conditions : Typically conducted in inert solvents at controlled temperatures to ensure regioselectivity.

Purification and Isolation

After bromination, the product is isolated by standard organic purification techniques such as extraction, crystallization, or chromatography. Industrial methods may include continuous flow processes to enhance yield and safety.

Industrial Production Considerations

In scale-up scenarios, the synthesis is optimized for cost-effectiveness and environmental safety:

Summary Table of Preparation Steps

Step Number Reaction Step Reagents/Conditions Notes
1 Pyrazole Core Formation Hydrazine derivatives + β-ketoesters, acid/base catalyst Cyclization under controlled pH
2 Tetrahydropyran Substitution Tetrahydro-2H-pyran-2-yl halides or protected intermediates Alkylation or protection/deprotection step
3 Bromination N-bromosuccinimide (NBS), catalyst (optional), inert solvent Selective bromination at 5-position
4 Purification Extraction, crystallization, chromatography Ensures high purity and yield

Detailed Research Findings

  • The cyclization step is pivotal to ensure the integrity of the pyrazole ring and to allow subsequent functionalization without degradation.
  • The bromination reaction using NBS is preferred due to its mildness and selectivity, minimizing side reactions such as polybromination or ring opening.
  • The tetrahydropyran substituent serves as a protecting group or a solubility enhancer, introduced early or late in the synthesis depending on the desired synthetic route.
  • Industrial patents emphasize the use of catalysts such as palladium acetate and bases like potassium carbonate or ammonium hydroxide for related pyrazole derivatives, indicating potential applicability in this compound’s synthesis for coupling or substitution reactions under mild conditions.
  • Reaction times, temperatures, and solvent choices are optimized to maximize yield and purity, with solvents like acetonitrile, methanol, or toluene commonly employed.

Comparative Analysis with Related Compounds

Feature 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Related Pyrazole Derivatives
Core Structure Pyrazole with tetrahydropyran substituent Pyrazole without substituent or other groups
Bromination Site 5-position on pyrazole ring Variable, depending on substituents
Synthetic Complexity Moderate to high due to multiple functional groups Generally simpler for unsubstituted pyrazoles
Industrial Scalability Supported by continuous flow and catalytic methods Varies, often simpler for less substituted compounds

Chemical Reactions Analysis

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrazole oxide, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole showed promising activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties : Another potential application lies in its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Agricultural Science

Pesticide Development : The compound's unique structure allows it to interact with biological systems effectively, making it a valuable candidate for developing new pesticides. Its efficacy against specific pests has been documented, indicating potential for commercial agricultural applications .

Material Science

Polymer Synthesis : In material science, this compound can be used as a building block in synthesizing novel polymers. These polymers have applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Pesticidal Activity

In agricultural research, a field trial assessed the effectiveness of this compound as a pesticide. The results showed a reduction of pest populations by over 70% compared to untreated controls, demonstrating its potential as an effective agricultural chemical.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Position and Nature of Substituents
  • 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (C₉H₁₃BrN₂O, MW 245.12):
    A methyl group at position 3 increases steric hindrance compared to the parent compound. This substitution may reduce nucleophilic reactivity at adjacent positions but improve thermal stability. Applications include intermediates in agrochemical synthesis .

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole (C₉H₁₀BrF₃N₂O, MW 299.09):
    The electron-withdrawing trifluoromethyl group at position 3 significantly alters electronic properties, enhancing electrophilicity. This compound is valuable in fluorinated drug candidates .

  • 4-Bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (C₈H₁₀BrN₃O₃, MW 276.09):
    Nitro groups at position 4 or 5 (e.g., CAS 1235407-34-7, 1429309-54-5) introduce strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution reactions. These derivatives are critical in explosives research and dye synthesis .

Functional Group Additions
  • Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate (C₁₀H₁₃BrN₂O₃, MW 289.13):
    The carboxylate ester at position 4 adds polarity, improving solubility in polar solvents. This derivative is used in peptide coupling and as a building block for kinase inhibitors .

  • 1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1279088-80-0):
    Boronate esters enable Suzuki-Miyaura cross-coupling reactions, making this compound pivotal in constructing biaryl structures for pharmaceuticals .

Heterocyclic Core Modifications

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)cytosine (C₉H₁₂BrN₃O₂, MW 258.11):
    Replacing pyrazole with a pyrimidine core (cytosine) shifts the compound’s biological activity, particularly in antiviral and anticancer research .

  • 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (C₁₂H₁₂BrClN₂O, MW 313.59):
    Indazole derivatives exhibit enhanced aromatic stacking interactions, improving binding affinity in kinase inhibitors (e.g., GSK-3β inhibitors) .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties
5-Bromo-1-(THP)-1H-pyrazole C₈H₁₁BrN₂O 231.09 Moderate lipophilicity, base for derivatization
5-Bromo-3-methyl-1-(THP)-1H-pyrazole C₉H₁₃BrN₂O 245.12 Increased steric bulk, improved stability
5-Bromo-1-(THP)-3-(trifluoromethyl)-1H-pyrazole C₉H₁₀BrF₃N₂O 299.09 High electrophilicity, fluorinated drug precursor
Methyl 5-bromo-1-(THP)-1H-indazole-3-carboxylate C₁₄H₁₅BrN₂O₃ 339.20 Polar, used in peptide synthesis

Biological Activity

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies, case analyses, and comparative evaluations.

Chemical Structure and Properties

Chemical Formula: C₈H₁₁BrN₂O
Molecular Weight: 215.09 g/mol
IUPAC Name: this compound
CAS Number: 66524323

The compound features a bromine atom, a tetrahydropyran ring, and a pyrazole core, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can participate in electrophilic substitution reactions, while the pyrazole moiety may form complexes with metal ions or interact with enzymes through non-covalent interactions. This dual functionality allows for diverse applications in drug discovery and development.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells. The compound exhibited IC₅₀ values in the low micromolar range, indicating potent activity against these cancer types .

Enzyme Inhibition

In biochemical assays, this compound has demonstrated inhibitory effects on various kinases involved in cancer progression. For example, it has shown selectivity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The compound's IC₅₀ values against CDK2 and CDK9 were reported at approximately 0.36 µM and 1.8 µM, respectively .

Antimicrobial Activity

Preliminary investigations have also suggested antimicrobial properties for this compound. It was tested against several bacterial strains, showing promising results that warrant further exploration into its use as an antimicrobial agent .

Case Studies

Several case studies have investigated the pharmacological potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound .
  • Kinase Selectivity Profiling : Another research focused on assessing the selectivity of this compound against multiple kinases. It was found to selectively inhibit CDK2 over CDK9, suggesting a potential therapeutic window for targeting specific cancer types .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing moderate activity that could be further optimized through structural modifications .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameIC₅₀ (µM)Activity TypeNotes
This compound 0.36CDK2 InhibitionSelective inhibition
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-pyrazolo[3,4-b]pyridine 0.55Anticancer ActivityBroader spectrum against cancers
Other Pyrazoles VariesVariousLess selective than target compound

Q & A

Q. Critical Reaction Conditions :

  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while ethanol or THF improves solubility during cyclization .
  • Temperature : Reflux conditions (~80°C) optimize intermediate stability, whereas low temperatures (−20°C to 0°C) minimize side reactions during bromination .
  • Catalysts : Acidic catalysts (e.g., trifluoroacetic acid) accelerate THP protection, while palladium catalysts enable subsequent cross-coupling reactions .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Essential for confirming substitution patterns and THP group integration. For example, the THP group exhibits characteristic split signals for axial/equatorial protons at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 245.12 g/mol for C₉H₁₃BrN₂O) and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities. The pyrazole ring and THP substituent adopt specific dihedral angles, as seen in structurally analogous compounds .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of respiratory irritation (H335) and skin sensitization (H315) .
  • Storage : Store at 2–8°C in sealed containers to prevent degradation. Avoid exposure to moisture, which may hydrolyze the THP group .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?

Advanced Research Question
Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-Hartwig catalysts for Suzuki-Miyaura or Buchwald couplings. Ligands like XPhos enhance selectivity for aryl boronic acids .
  • Solvent Systems : Use toluene/DMF mixtures (4:1) to balance solubility and reactivity.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases improve transmetallation efficiency.

Q. Table 1. Comparison of Cross-Coupling Conditions

Catalyst SystemSolventBaseYield (%)Reference
Pd(PPh₃)₄TolueneK₂CO₃78
PdCl₂(dppf)DMFCs₂CO₃85
Pd(OAc)₂/XPhosTHFK₃PO₄92

How can contradictory biological activity data for pyrazole-THP derivatives be resolved?

Advanced Research Question
Approaches :

Structural Analog Analysis : Compare analogs (e.g., 5-amino-4-bromo-1H-pyrazole) to identify substituent effects on activity .

Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed pH, temperature) to isolate variables.

Computational Modeling : Use DFT studies to correlate electronic properties (HOMO-LUMO gaps) with observed activities .

What role does the THP group play in the stability and reactivity of this compound?

Advanced Research Question

  • Protective Function : The THP group shields the pyrazole nitrogen from undesired electrophilic attacks during synthesis, improving reaction selectivity .
  • Solubility Enhancement : The oxygen atom in THP increases hydrophilicity, aiding solubility in polar solvents .
  • Thermal Stability : THP-substituted pyrazoles exhibit higher decomposition temperatures (>200°C) compared to unprotected analogs .

How can computational methods guide the design of this compound derivatives with tailored electronic properties?

Advanced Research Question

  • DFT Studies : Calculate Fukui indices to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets.
  • SAR Analysis : Map structure-activity relationships by correlating substituent effects (e.g., bromine vs. methyl) with bioactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole
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